molecular formula C18H19FN2O B174249 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde CAS No. 159944-64-6

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde

Cat. No.: B174249
CAS No.: 159944-64-6
M. Wt: 298.4 g/mol
InChI Key: JWQUOAVDCIQLCK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylpiperazine moiety attached to a fluorobenzaldehyde group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity and affecting the hydration reaction of carbon dioxide . Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in pH regulation and ion transport within cells . Furthermore, it can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding interaction involves coordination with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase enzymes over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant inhibitory effects on carbonic anhydrase activity, leading to physiological changes such as altered pH regulation and ion transport . At higher doses, it may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit carbonic anhydrase enzymes, affecting the hydration reaction of carbon dioxide and altering metabolic flux . Additionally, this compound can influence the levels of specific metabolites, such as bicarbonate ions, by modulating enzyme activity . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporter proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and receptor proteins . These localization patterns influence the compound’s ability to modulate cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 6-fluorobenzaldehyde under controlled conditions. The process often includes the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the benzylpiperazine and fluorobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQUOAVDCIQLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571033
Record name 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159944-64-6
Record name 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2,6-difluorobenzaldehyde (5.00 g, 35.2 mmol), 1-benzylpiperazine (7.30 mL, 42.2 mmol) and potassium carbonate (5.83 g, 42.2 mmol) in dry N,N-dimethylformamide (10 mL) under an atmosphere of nitrogen. Heat the reaction to 80° C. for 4 hours. Cool the reaction to room temperature (20° C.) and stir overnight. Quench the reaction with water (100 mL) and extract with ethyl acetate (3×100 mL). Combine the organic extracts, wash with saturated ammonium chloride (4×100 mL), dry over anhydrous magnesium sulfate/sodium sulfate, filter and concentrate under vacuum to provide the crude product as a yellow oil. Purify the crude material by flash chromatography (ethyl acetate:hexane, 30:70, TLC Rf =0.40) followed by recrystallization from hot ethyl acetate (50 mL). Collect the crystals by suction filtration and rinse with hexane to yield 5.16 g. Concentrate the mother liquor and recrystallize the solid from ethyl acetate (15 mL). Isolate the crystals as above to yield 1.71 g. Repeat the above process to yield an additional 0.95 g. This provides the 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde (7.82 g) as yellow crystals, mp 94°-95° C.; 1H NMR (CDCl3) δ 10.26 (1H,-s), 7.44 (1H, td, J=8.1, 6.3 Hz). 7.34 (4H, m), 7.29 (1H, m), 6.84 (1H, d, J=8.3 Hz), 6.74 (1H, dd, J=8.3, 8.0 Hz), 3.59 (2H, s), 3.12 (4H, m), 2.66 (4H, m); 13C NMR (CDCl3) δ 187.63, 187.56, 165.73, 162.27, 155.82, 137.82, 135.62, 135.46, 129.20, 128.27, 127.18, 116.91, 116.82, 114.26, 114.22, 109.38, 109.09, 62.95, 53.51, 52.96; 19F NMR CDCl3) δ -115.94 (m); IR (KBr) 2825, 1690, 1607, 1462, 1005 cm-1 ; EI/MS (70eV) 298(80%), 91(100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
5.83 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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